2-(4-Nitrophenyl)-2h-1,2,3-triazole

anticancer selectivity index triazole derivatives

Sourcing a regioisomerically pure N2-triazole scaffold with a tunable electronic handle remains a recurrent bottleneck in medicinal chemistry and probe development. 2-(4-Nitrophenyl)-2H-1,2,3-triazole directly addresses this need, serving as a pre-formed CuAAC core that eliminates click-reaction variability. • 6.4-fold selectivity improvement over aldehyde analogs in MCF-7 models makes it a preferred starting point for nitroreductase-activated anticancer prodrugs. • Electroactive nitro group undergoes reversible reduction at -0.6 V (vs. Ag/AgCl), qualifying it as a redox label for microliter-scale nucleic acid detection. • N2-substitution pattern aligns with potent yeast α-glucosidase inhibition (IC₅₀ ~54 µM for analogous carboxaldehydes), supporting type-2 diabetes lead generation.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 18922-72-0
Cat. No. B097764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)-2h-1,2,3-triazole
CAS18922-72-0
Synonyms2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2N=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-9-5-6-10-11/h1-6H
InChIKeyDAIISCIHCDYWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)-2H-1,2,3-triazole: Physicochemical & Structural Profile


2-(4-Nitrophenyl)-2H-1,2,3-triazole (CAS 18922-72-0) is a heterocyclic building block belonging to the 1,2,3-triazole family, characterized by a 4-nitrophenyl substituent at the N2 position [1]. Its molecular formula is C8H6N4O2, with a molecular weight of 190.16 g/mol and a computed XLogP3-AA value of 1.7, indicative of moderate lipophilicity [1]. The compound is typically supplied as a pale yellow to yellow-brown solid with a purity of ≥95%, and its synthesis often leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry .

1
CuAAC-derived 1,2,3-triazole building block with N2-(4-nitrophenyl) substitution
Suitable for click chemistry diversification and heterocycle synthesis workflows
2
Nitro group enables subsequent reduction to amine for conjugation
Supports prodrug or probe construction via reductive amination strategies
3
Supplied at ≥95% purity as a pale yellow to yellow-brown solid
Consistent quality for reproducible synthetic and assay workflows

2-(4-Nitrophenyl)-2H-1,2,3-triazole: Differentiation from Closest Analogs


Within the 1,2,3-triazole class, minor structural variations—such as the position of the aryl substituent (N1 vs. N2), the electronic nature of the substituent, or the presence/absence of a 4-carbaldehyde group—can drastically alter physicochemical properties, biological activity, and synthetic utility [1]. For instance, regioisomeric triazoles (e.g., 1-(4-nitrophenyl)-1H-1,2,3-triazole) exhibit distinct reactivity profiles in cycloaddition reactions and divergent biological target engagement [1]. The following quantitative evidence demonstrates where 2-(4-Nitrophenyl)-2H-1,2,3-triazole provides verifiable differentiation that is critical for informed scientific selection.

Regioisomer (N1 vs N2): N1-substituted analogs may show divergent target engagement and synthetic reactivity. Biological activity cannot be assumed equivalent.
Nitro vs aldehyde substitution: Replacing the nitro group with an aldehyde can shift selectivity index and cytotoxicity profile in cell-based assays.
Lipophilicity difference: Unsubstituted phenyl triazole has lower logP; this change may alter membrane partitioning and off-target binding context.

2-(4-Nitrophenyl)-2H-1,2,3-triazole: Quantitative Differentiators


Nitro vs. Aldehyde: Anticancer Selectivity Comparison

In a direct head-to-head comparison of two 1,2,3-triazole scaffolds, the compound bearing a nitro group (H4) demonstrated a markedly superior selectivity index (SI) against MCF-7 breast cancer cells compared to its aldehyde-containing counterpart (H1). Specifically, H4 achieved an SI of 3.865, whereas H1 showed an SI of only 0.604 in the same assay [1]. This indicates that the nitro group confers a 6.4-fold improvement in selective cytotoxicity toward cancer cells over normal cells.

Nitro vs. Aldehyde Selectivity
Head-to-head
6.4×
Nitro SI 3.865 vs Aldehyde 0.604 (MCF-7/HUVEC)
Supports selectivity-index comparison for cell-model endpoint review.
Nitro-substituted scaffold showed higher SI in MCF-7/HUVEC MTT assay.
anticancer selectivity index triazole derivatives nitro group

Nitrophenyl vs. Phenyl Triazole: Lipophilicity Difference

The presence of the electron-withdrawing nitro group in 2-(4-Nitrophenyl)-2H-1,2,3-triazole significantly modulates its lipophilicity compared to the unsubstituted 2-phenyl analog. The target compound has a computed XLogP3-AA value of 1.7 [1], whereas the baseline 2-phenyl-2H-1,2,3-triazole has a predicted XLogP3 of approximately 1.2 (estimated via PubChem data for the parent scaffold) [2]. This difference of 0.5 log units alters the compound's partitioning behavior and may influence membrane permeability and off-target binding.

Lipophilicity Shift
Reported
ΔXLogP3 ≈ 0.5
Supports lipophilicity-dependent property review.
Cross-study computed value; experimental verification recommended.
lipophilicity drug design XLogP3 nitro group

Regioisomeric Differentiation: N2 vs. N1 Substitution

2-(4-Nitrophenyl)-2H-1,2,3-triazole is the N2-substituted regioisomer, whereas 1-(4-nitrophenyl)-1H-1,2,3-triazole (CAS 1204-91-7) is the N1-substituted counterpart. Although direct biological comparison data for these specific isomers are sparse, class-level inference from studies on 1-phenyl-1H- vs. 2-phenyl-2H-1,2,3-triazoles demonstrates that the N2-substituted series (Series B) contains potent yeast maltase inhibitors (IC50 values ranging from 54 to 482 µM), while the N1-substituted series (Series A) shows distinct activity profiles [1]. This regioisomeric divergence underscores the importance of selecting the correct substitution pattern for target-oriented synthesis.

N2 vs. N1 Activity
Class-level
N2 IC50 54–482 µM
N1 series: distinct SAR, no equivalent inhibition
Supports regioisomer-specific activity review.
Class-level yeast α-glucosidase data; exact N2 vs N1 not reported for this scaffold.
regioisomer click chemistry CuAAC synthetic accessibility

2-(4-Nitrophenyl)-2H-1,2,3-triazole: Application Scenarios


Selective Anticancer Agent Design

Based on the demonstrated 6.4-fold improvement in selectivity index for nitro-substituted triazoles over aldehyde analogs in MCF-7 breast cancer models [1], 2-(4-Nitrophenyl)-2H-1,2,3-triazole serves as a strategic starting point for synthesizing libraries of potential anticancer prodrugs. Its nitro group can be reduced to an amine in vivo, enabling prodrug strategies that exploit tumor-specific nitroreductase activity [1].

α-Glucosidase Inhibitor Development

Class-level evidence indicates that N2-substituted 2H-1,2,3-triazoles are potent inhibitors of yeast α-glucosidase (MAL12), with IC50 values as low as 54 µM for carboxaldehyde derivatives [2]. 2-(4-Nitrophenyl)-2H-1,2,3-triazole can be functionalized at the 4-position to generate novel inhibitors for type 2 diabetes research, leveraging the established scaffold preference for N2-substitution [2].

Electrochemical Sensors and Probes

The nitro group in 4-nitrophenyl triazole derivatives undergoes reversible reduction at approximately -0.6 V (vs. Ag/AgCl) at boron-doped diamond electrodes, enabling their use as electrochemical labels for nucleoside conjugates [3]. This property makes 2-(4-Nitrophenyl)-2H-1,2,3-triazole a viable building block for constructing redox-active probes for nucleic acid detection and quantification in small sample volumes (several microliters) [3].

CuAAC Click Chemistry Building Block

2-(4-Nitrophenyl)-2H-1,2,3-triazole is itself a product of CuAAC and can serve as a stable, pre-formed triazole core for further diversification . Its nitro group provides a handle for subsequent reduction to an amine, enabling conjugation to carboxylic acids, isocyanates, or activated esters, thereby streamlining the synthesis of complex triazole-containing libraries .

Application
Selection Property
Validation Focus
Cell-model selectivity screening
Nitro vs aldehyde selectivity-index differentiation
MCF-7/HUVEC cytotoxicity and selectivity endpoints
Enzyme inhibition studies (α-glucosidase)
N2-substituted triazole core preference
MAL12 inhibition assay and SAR verification
Redox-active probe construction
Electroactive nitro group at -0.6 V
Voltammetric reduction behavior and conjugate stability
Triazole library synthesis
Stable pre-formed CuAAC core with nitro handle
Reductive amination and conjugation efficiency

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